molecular formula C18H35NO3 B051302 N-Palmitoylglycine CAS No. 2441-41-0

N-Palmitoylglycine

Cat. No. B051302
Key on ui cas rn: 2441-41-0
M. Wt: 313.5 g/mol
InChI Key: KVTFEOAKFFQCCX-UHFFFAOYSA-N
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Patent
US09328137B2

Procedure details

N-palmitoyl-Gly-His obtained in the above-described synthesis example was added in a screw bottle (manufactured by Maruemu Corporation) such that the concentration of N-palmitoyl-Gly-His was 1.0 wt % (w/w) and the concentration of an additive (sodium ethylenediaminediacetate, sodium ethylenediaminetetraacetate) was 1.0 wt % (w/w), and a stirring bar (manufactured by As One Corporation, 4 mm×10 mm) was put thereinto. The additives (each having a pH that is outside the range of 6.5 to 9.3 or 1.8 to 2.5) are outside the scope of the present invention. Next, heating and stirring were performed, with a cap of the screw bottle being open, in a water bath (NWB-180N, manufactured by Nissinrika K. K.) for 60 minutes at a maximum until a transparent dispersion state was confirmed at 80° C. After heating and stirring, there were no undissolved residues in the solution with sodium ethylenediaminetetraacetate, whereas undissolved residues were observed by visual inspection in the other.
Name
N-palmitoyl-Gly-His
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-palmitoyl-Gly-His
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sodium ethylenediaminediacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]([C:16]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[O:17])[CH2:2][C:3](N[C@H](C(O)=O)CC1N=CNC=1)=[O:4].C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=[O:38].[Na+].[Na+].[Na+].[Na+]>>[NH:1]([C:16]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])=[O:17])[CH2:2][C:3]([OH:4])=[O:38] |f:1.2.3.4.5|

Inputs

Step One
Name
N-palmitoyl-Gly-His
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)N[C@@H](CC1=CNC=N1)C(=O)O)C(=O)CCCCCCCCCCCCCCC
Step Two
Name
N-palmitoyl-Gly-His
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CC(=O)N[C@@H](CC1=CNC=N1)C(=O)O)C(=O)CCCCCCCCCCCCCCC
Step Three
Name
sodium ethylenediaminediacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Next, heating
CUSTOM
Type
CUSTOM
Details
with a cap of the screw bottle
CUSTOM
Type
CUSTOM
Details
being open, in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
After heating
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
N(CC(=O)O)C(=O)CCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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